![molecular formula C12H15BrF3N3O B10965030 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10965030.png)
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine, methyl, and trifluoromethyl groups under controlled conditions. The pyrrolidine ring is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole ring with similar substituents but lacks the pyrrolidine ring.
2-BROMO-5-FLUOROBENZOTRIFLUORIDE: Contains similar halogen and trifluoromethyl groups but differs in the core structure.
Uniqueness
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the combination of its pyrazole and pyrrolidine rings, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15BrF3N3O |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H15BrF3N3O/c1-7-9(13)10(12(14,15)16)17-19(7)8(2)11(20)18-5-3-4-6-18/h8H,3-6H2,1-2H3 |
InChI Key |
IIRLARGUQFYJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCC2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


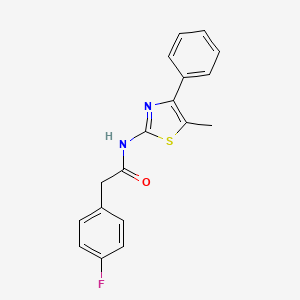
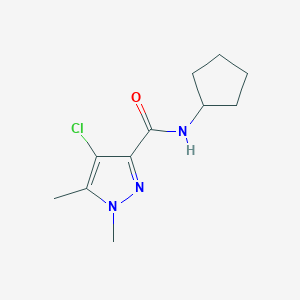
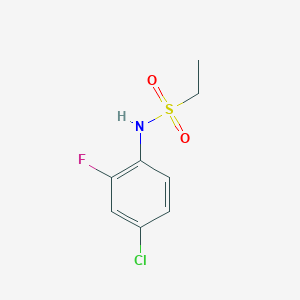
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)

![ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate](/img/structure/B10964980.png)
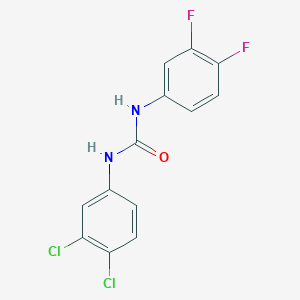
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965002.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10965004.png)

![Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10965015.png)
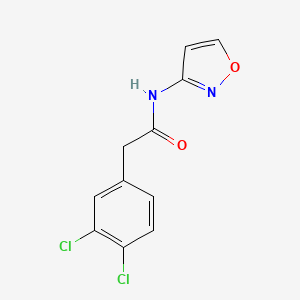
![1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10965028.png)
